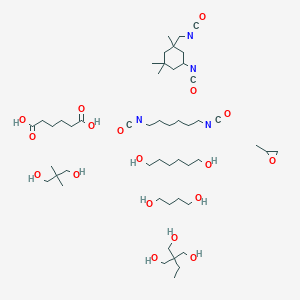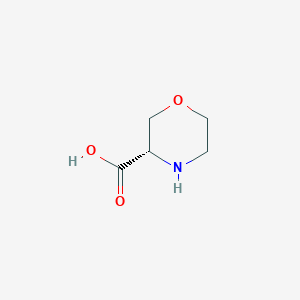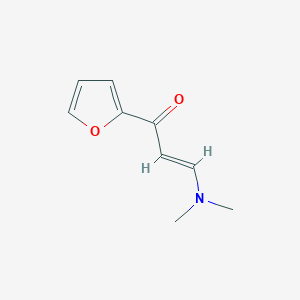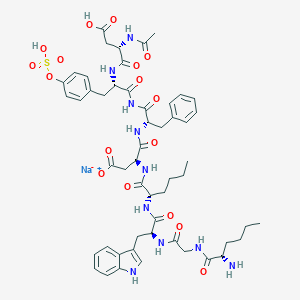
Celecoxib Carboxylic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Celecoxib derivatives, including Celecoxib Carboxylic Acid Methyl Ester, involves improved synthetic routes and methodologies. For instance, novel dansyl-labeled derivatives of Celecoxib were synthesized using divergent and convergent synthetic strategies, leading to improved yields and purity (Lill et al., 2013). This includes the synthesis of Celecoxib p-benzoic acid, providing a foundation for further modifications into methyl ester derivatives.
Molecular Structure Analysis
The molecular structure of Celecoxib and its derivatives plays a crucial role in their pharmacological activity. Studies have explored the interaction of Celecoxib with various proteins, revealing the significance of the sulfonamide group in binding to the catalytic zinc of carbonic anhydrase II. This interaction suggests that molecular modifications, such as those in Celecoxib Carboxylic Acid Methyl Ester, can influence drug-target interactions and pharmacological outcomes (Weber et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of Celecoxib derivatives, including their ability to form cocrystals with other molecules, is pivotal in enhancing their pharmacological profiles. For example, the cocrystals of Celecoxib with δ-valerolactam exhibit unique interactions between sulfonamide dimers and carboxamide dimers, highlighting the potential of Celecoxib Carboxylic Acid Methyl Ester in forming structurally diverse compounds with varied therapeutic potentials (Bolla et al., 2014).
Physical Properties Analysis
The physical properties of Celecoxib derivatives, such as solubility and crystalline structure, are critical for their pharmaceutical application. Research has focused on improving the solubility of Celecoxib in various formulations, which is directly related to the physical characteristics of its derivatives, including Celecoxib Carboxylic Acid Methyl Ester. Enhanced solubilization techniques and the study of liquid crystalline systems have been explored to improve the delivery and efficacy of Celecoxib-related compounds (Garti et al., 2006).
Chemical Properties Analysis
Understanding the chemical properties of Celecoxib Carboxylic Acid Methyl Ester, such as its metabolic pathways and interaction with enzymes, is essential for predicting its pharmacokinetics and pharmacodynamics. Studies have shown that Celecoxib undergoes extensive metabolism, primarily through oxidation to form a carboxylic acid metabolite, which then forms glucuronide conjugates. This metabolic pathway is influenced by genetic polymorphisms in enzymes such as CYP2C9, affecting the drug's efficacy and safety profile (Kim et al., 2016).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Efficacy
Celecoxib, known as Celebrex®, is the first cyclo-oxygenase-2 (COX-2) selective inhibitor introduced into clinical practice. It was developed to provide anti-inflammatory and analgesic activity similar to nonselective NSAIDs but with reduced gastrointestinal toxicity. Celecoxib is indicated for symptomatic treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Clinical trials have demonstrated its efficacy in reducing symptoms related to these conditions, with a lower incidence of gastrointestinal ulcer complications compared to nonselective NSAIDs. Despite concerns regarding cardiovascular risk associated with higher doses, evidence suggests that at recommended dosages, the cardiovascular risks are minimal and similar to those associated with NSAIDs (McCormack, 2011).
Development and Synthesis
Celecoxib's development focused on creating a molecule with a high level of anti-inflammatory action against COX-2 enzymes. Its synthesis has been the subject of various studies aiming to achieve cost-effective production methods with high purity and excellent yield. The review of synthesis methodologies for Celecoxib highlights advancements in synthetic processes, which may facilitate further research into Celecoxib-based biologically active agents (Kumar et al., 2013).
Anticancer Potential
Recent research has expanded to explore Celecoxib's anticancer and chemopreventive effects, with its mechanism of action believed to be multifactorial. Structure-based optimization of Celecoxib has led to the development of analogs with promising antiproliferative activity against various cancer types. The summary of recent advances in Celecoxib analogs emphasizes their potential as potent antiproliferative agents, signifying an area of active research with implications for future cancer therapy (Abdelhaleem et al., 2022).
Microencapsulation for Enhanced Delivery
Microencapsulation technology has been applied to Celecoxib to improve its solubility and bioavailability. Various methods and polymers have been utilized to create microcapsules of Celecoxib, aimed at enhancing its therapeutic efficacy and providing controlled release mechanisms. This approach represents a significant advancement in drug delivery systems, offering potential for improved patient outcomes (Vishnumurthy et al., 2022).
Propiedades
IUPAC Name |
methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-28-17(25)12-4-2-11(3-5-12)15-10-16(18(19,20)21)23-24(15)13-6-8-14(9-7-13)29(22,26)27/h2-10H,1H3,(H2,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUACEYSPFQLYBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624667 |
Source


|
| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Celecoxib Carboxylic Acid Methyl Ester | |
CAS RN |
1189893-75-1 |
Source


|
| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














